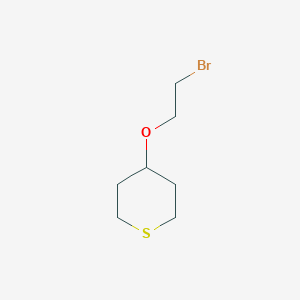

4-(2-Bromoethoxy)thiane

Description

4-(2-Bromoethoxy)thiane is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring substituted with a 2-bromoethoxy group. The bromoethoxy moiety (-OCH₂CH₂Br) introduces a reactive alkyl bromide site, making the compound a versatile intermediate in organic synthesis. This structure is particularly valuable for nucleophilic substitution reactions, where the bromine atom acts as a leaving group, enabling the introduction of diverse functional groups .

The compound is marketed as a building block for complex molecule synthesis, emphasizing its utility in pharmaceuticals and materials science .

Propriétés

IUPAC Name |

4-(2-bromoethoxy)thiane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrOS/c8-3-4-9-7-1-5-10-6-2-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJLIXOZUSEUCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1OCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethoxy)thiane typically involves the reaction of thiane with 2-bromoethanol under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent, like acetone. The mixture is heated to facilitate the reaction, resulting in the formation of 4-(2-Bromoethoxy)thiane .

Industrial Production Methods: Industrial production of 4-(2-Bromoethoxy)thiane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(2-Bromoethoxy)thiane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in 4-(2-Bromoethoxy)thiane can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The thiane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used to oxidize the thiane ring.

Major Products Formed:

Substitution Reactions: Products include various substituted thiane derivatives.

Oxidation Reactions: Products include sulfoxides and sulfones.

Applications De Recherche Scientifique

4-(2-Bromoethoxy)thiane has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-(2-Bromoethoxy)thiane involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This interaction can result in the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparaison Avec Des Composés Similaires

Table 1: Key Features of 4-(2-Bromoethoxy)thiane and Analogues

Reactivity and Electronic Effects

- Bromoethoxy Group Reactivity : The C-Br bond length in 4-(2-bromoethoxy)-2-hydroxybenzaldehyde is 1.951 Å , consistent with typical C-Br bonds, ensuring reliable leaving-group behavior. This parallels 4-(2-Bromoethoxy)thiane, where bromine facilitates substitutions (e.g., with amines or thiols) to generate ethers or sulfides .

- Thiane vs. Thiane Dioxide : The sulfone derivative (1,1-dioxide) exhibits stronger electron-withdrawing effects due to sulfonyl groups, altering its reactivity compared to the parent thiane. For instance, sulfones are less nucleophilic but more stable under oxidative conditions .

Hydrogen Bonding and Crystallography

- 4-(2-Bromoethoxy)-2-hydroxybenzaldehyde forms an intramolecular hydrogen bond (O3–H3⋯O2, 2.611 Å), influencing its crystal packing . In contrast, 4-(2-Bromoethoxy)thiane lacks hydroxyl groups, likely resulting in weaker intermolecular interactions and distinct solid-state properties.

Activité Biologique

4-(2-Bromoethoxy)thiane is a chemical compound with the molecular formula C7H13BrOS and a molecular weight of 225.15 g/mol. Its unique structure, characterized by the presence of a bromine atom, grants it distinctive reactivity and biological activity compared to its halogenated analogs. This article explores the biological activity of 4-(2-Bromoethoxy)thiane, focusing on its potential applications in medicinal chemistry, mechanisms of action, and comparative studies with similar compounds.

The synthesis of 4-(2-Bromoethoxy)thiane typically involves the reaction of thiane with 2-bromoethanol in the presence of a base like potassium carbonate and a solvent such as acetone. The reaction conditions are crucial for achieving high yield and purity, especially in industrial applications.

| Property | Value |

|---|---|

| Molecular Formula | C7H13BrOS |

| Molecular Weight | 225.15 g/mol |

| IUPAC Name | 4-(2-bromoethoxy)thiane |

| InChI Key | QPJLIXOZUSEUCS-UHFFFAOYSA-N |

Biological Activity

Research indicates that 4-(2-Bromoethoxy)thiane exhibits significant biological activity, particularly in antimicrobial and anticancer domains. The bromine atom is believed to enhance its interaction with biological targets, leading to various therapeutic effects.

Antimicrobial Properties

Studies have shown that 4-(2-Bromoethoxy)thiane possesses antimicrobial properties against a range of bacterial strains. The mechanism involves the disruption of bacterial cell membranes and inhibition of enzyme activities essential for bacterial growth.

Case Study: Antimicrobial Efficacy

In a comparative study, 4-(2-Bromoethoxy)thiane was tested against common pathogens such as E. coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Anticancer Activity

Recent investigations have also highlighted the anticancer potential of 4-(2-Bromoethoxy)thiane. It appears to inhibit cancer cell proliferation by inducing apoptosis through the activation of caspase pathways.

Case Study: Cancer Cell Line Testing

In vitro studies using human cancer cell lines (e.g., breast and lung cancer) revealed that treatment with 4-(2-Bromoethoxy)thiane resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

The biological activity of 4-(2-Bromoethoxy)thiane can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction alters the structure and function of these biomolecules, leading to inhibition of critical cellular processes.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 4-(2-Bromoethoxy)thiane, it is essential to compare it with structurally similar compounds such as:

- 4-(2-Chloroethoxy)thiane

- 4-(2-Iodoethoxy)thiane

- 4-(2-Fluoroethoxy)thiane

These analogs exhibit varying degrees of biological activity, primarily influenced by the type and position of halogen substituents. The presence of bromine in 4-(2-Bromoethoxy)thiane enhances its reactivity and biological interactions more effectively than chlorine or iodine counterparts.

Table 2: Comparative Biological Activity

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 4-(2-Bromoethoxy)thiane | High | Moderate |

| 4-(2-Chloroethoxy)thiane | Moderate | Low |

| 4-(2-Iodoethoxy)thiane | Low | Moderate |

| 4-(2-Fluoroethoxy)thiane | Moderate | Low |

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.